4-bromo-5-(trifluoromethyl)-2-Pyrimidinecarbonitrile
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Overview
Description
4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with bromine, trifluoromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile typically involves the reaction of 4-bromo-5-(trifluoromethyl)pyrimidine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and carbonitrile groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyrimidine
- 5-Bromo-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly versatile for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6HBrF3N3 |
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Molecular Weight |
251.99 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6HBrF3N3/c7-5-3(6(8,9)10)2-12-4(1-11)13-5/h2H |
InChI Key |
XLILVOZVZSJGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Br)C(F)(F)F |
Origin of Product |
United States |
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